(2S)-N-[(2S)-1-[(3aR,6S,6aR)-4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide
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Overview
Description
PMID25980951-Compound-22 is a synthetic organic compound known for its isoform-selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ) . This compound has garnered significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of PMID25980951-Compound-22 involves a multi-step process. The key steps include the formation of a benzothiazole ring and the subsequent attachment of a pyridine moiety. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions in large reactors with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
PMID25980951-Compound-22 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID25980951-Compound-22 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving PI3Kγ inhibitors.
Biology: The compound is utilized in cellular assays to study its effects on cell signaling pathways.
Medicine: Its potential as an anti-cancer agent is being explored, particularly in targeting PI3Kγ in various cancer types.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of PMID25980951-Compound-22 involves the inhibition of PI3Kγ, a key enzyme in the PI3K/AKT signaling pathway. By inhibiting PI3Kγ, the compound disrupts downstream signaling events that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy, as it can potentially hinder the growth and spread of cancer cells .
Comparison with Similar Compounds
PMID25980951-Compound-22 is unique in its isoform-selective inhibition of PI3Kγ. Similar compounds include:
Compound 16: Another PI3Kγ inhibitor, but with a different chemical structure and slightly varied specificity.
These comparisons highlight the uniqueness of PMID25980951-Compound-22 in terms of its selectivity and potential therapeutic applications.
Properties
Molecular Formula |
C30H40N6O4S |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(3aR,6S,6aR)-4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C30H40N6O4S/c1-19(31-5)28(37)33-26(30(2,3)4)29(38)35-16-14-24-25(35)22(17-36(24)41(6,39)40)23-18-34-15-10-13-21(27(34)32-23)20-11-8-7-9-12-20/h7-13,15,18-19,22,24-26,31H,14,16-17H2,1-6H3,(H,33,37)/t19-,22+,24+,25+,26+/m0/s1 |
InChI Key |
CDYZPYAGGGZKJG-PFCQFSIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1[C@H](CN2S(=O)(=O)C)C3=CN4C=CC=C(C4=N3)C5=CC=CC=C5)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CCC2C1C(CN2S(=O)(=O)C)C3=CN4C=CC=C(C4=N3)C5=CC=CC=C5)C(C)(C)C)NC |
Origin of Product |
United States |
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